molecular formula C8H9ClN2OS B079898 Nicotinamide, 4-(2-chloroethylthio)- CAS No. 13096-17-8

Nicotinamide, 4-(2-chloroethylthio)-

Cat. No.: B079898
CAS No.: 13096-17-8
M. Wt: 216.69 g/mol
InChI Key: XFGRHZNYHVXJJG-UHFFFAOYSA-N
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Description

4-(2-Chloroethylthio)nicotinamide is a modified derivative of nicotinamide (vitamin B3) featuring a 2-chloroethylthio substituent at the 4-position of the pyridine ring. This compound is part of a broader class of nicotinamide derivatives designed for industrial and pharmaceutical applications, including use as intermediates in polymer synthesis or bioactive agents. Its molecular structure combines the nicotinamide backbone with a sulfur-containing chloroethyl group, which may enhance reactivity or alter solubility compared to unmodified nicotinamide .

Properties

CAS No.

13096-17-8

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.69 g/mol

IUPAC Name

4-(2-chloroethylsulfanyl)pyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2OS/c9-2-4-13-7-1-3-11-5-6(7)8(10)12/h1,3,5H,2,4H2,(H2,10,12)

InChI Key

XFGRHZNYHVXJJG-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1SCCCl)C(=O)N

Canonical SMILES

C1=CN=CC(=C1SCCCl)C(=O)N

Other CAS No.

13096-17-8

Synonyms

4-(2-Chloroethylthio)nicotinamide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Nicotinamide Derivatives

Structural and Functional Differences

The table below highlights key structural variations and properties among 4-(2-chloroethylthio)nicotinamide and its analogs:

Compound Name Substituent(s) CAS Number Purity Key Applications
4-(2-Chloroethylthio)nicotinamide 4-(2-chloroethylthio) Not specified† ≥99% Polymer intermediates, synthesis
2-Hydroxy-6-(trifluoromethyl)nicotinamide 2-hydroxy, 6-(trifluoromethyl) 185984-09-6 ≥99% Pharmaceutical intermediates
N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide N-ethyl, N-methyl, 2-piperazinyl 120014-50-0 ≥99% Bioactive compound research
Nicotinamide ribose Ribose-linked 23111-00-4 ≥99% Nutraceutical formulations
Key Observations:
  • In contrast, 2-hydroxy-6-(trifluoromethyl)nicotinamide contains electron-withdrawing groups (trifluoromethyl and hydroxyl), which may improve stability or alter binding affinity in drug design .
  • Bioactivity : Derivatives like N-ethyl-N-methyl-2-(1-piperazinyl)nicotinamide incorporate nitrogen-rich moieties (piperazinyl), which are common in CNS-targeting pharmaceuticals, suggesting divergent applications compared to the sulfur/chlorine-focused 4-(2-chloroethylthio) analog .

Industrial and Commercial Profiles

  • Purity and Packaging : All listed compounds are produced at ≥99% purity (industrial grade) and packaged in 25 kg drums, indicating standardized manufacturing processes for bulk industrial use .
  • Pricing : While 4-(2-chloroethylthio)nicotinamide’s price is unspecified, N-ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is listed at $0.1/kg EXW, reflecting cost variations based on substituent complexity and demand .

Research and Development Considerations

  • Data Gaps: Detailed mechanistic studies or pharmacokinetic data for 4-(2-chloroethylthio)nicotinamide are absent in the provided sources.
  • Safety and Handling : The chloroethylthio group may pose toxicity risks, necessitating rigorous safety protocols during industrial handling compared to less halogenated analogs like nicotinamide ribose.

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